molecular formula C26H27F3N4O3 B6562347 2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921463-06-1

2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B6562347
CAS RN: 921463-06-1
M. Wt: 500.5 g/mol
InChI Key: YMDHJXHREFYPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . It has been synthesized as a potential new hybrid anticonvulsant agent .

Mechanism of Action

This compound has shown broad spectra of activity across preclinical seizure models, namely, the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6Hz) model of pharmacoresistant limbic seizures . The highest protection was demonstrated by a similar compound (ED50 MES = 88.4 mg/kg, ED50sc PTZ = 59.9 mg/kg, ED50 6 Hz = 21.0 mg/kg) .

properties

IUPAC Name

2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N4O3/c1-36-24-17-33(18-25(35)30-20-7-5-6-19(14-20)26(27,28)29)22(15-23(24)34)16-31-10-12-32(13-11-31)21-8-3-2-4-9-21/h2-9,14-15,17H,10-13,16,18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHJXHREFYPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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